Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, two methyl groups, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of solvents like dichloromethane or 1,4-dioxane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazines: These compounds share a similar triazine core and are known for their diverse biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific combination of functional groups and its potential for neuroprotective and anti-inflammatory applications. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development .
Biological Activity
Methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique pyrazolo-triazine structure characterized by:
- Molecular Formula : C16H16N4O3
- Molecular Weight : 312.32 g/mol
- CAS Number : 896669-21-9
This structure includes a methyl ester functional group and multiple methyl substituents that influence its chemical behavior and biological interactions .
Biological Activities
Research indicates that compounds within the pyrazolo-triazine class, including this compound, exhibit significant biological activities which can be summarized as follows:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
- Antimicrobial Properties : It displays activity against a range of bacterial strains.
- Anti-inflammatory Effects : The structural features contribute to its ability to modulate inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Notable Findings |
---|---|
Anticancer | Inhibits proliferation in various cancer cell lines |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anti-inflammatory | Reduces markers of inflammation in vitro |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Interaction studies have revealed that this compound can modulate enzyme activities and receptor functions critical for cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Hydrazone Formation : Initial formation of hydrazones from appropriate aldehydes and hydrazines.
- Cyclization : Subsequent cyclization with isocyanates to form the pyrazolo-triazine framework.
- Esterification : Final step includes the conversion of carboxylic acid to the methyl ester.
This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-triazine derivatives. Variations in substituents on the phenyl ring significantly affect the potency and selectivity of these compounds.
Table 2: Comparison of Related Compounds
Compound Name | Structure Type | Notable Activity | Unique Features |
---|---|---|---|
Methyl 8-(3-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | Pyrazolo-triazine | Anticancer | Different methoxy position affects activity |
Ethyl 8-(4-chlorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | Pyrazolo-triazine | Antimicrobial | Chlorine substituent enhances potency |
6-Methyl-8-(4-fluorophenyl)-pyrazolo[5,1-c][1,2,4]triazine | Pyrazolo-triazine | Anti-inflammatory | Fluorine substituent alters lipophilicity |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays. For instance:
- A study demonstrated significant anticancer effects against breast cancer cells with IC50 values indicating potent inhibition compared to standard chemotherapeutics.
- Antimicrobial testing revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a therapeutic agent for infectious diseases.
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C16H16N4O3/c1-9-13(11-5-7-12(22-3)8-6-11)15-18-17-14(16(21)23-4)10(2)20(15)19-9/h5-8H,1-4H3 |
InChI Key |
UOHROCSYYQVLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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